REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])/[C:3](/[CH3:8])=[CH:4]\[C:5]([OH:7])=[O:6].[NH3:11]>[OH-].[NH4+]>[NH2:11][C:3]([C:2]([F:10])([F:9])[F:1])([CH3:8])[CH2:4][C:5]([OH:7])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(\C(=C/C(=O)O)\C)(F)F
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporation of the cooled solution
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)(C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |